An In-depth Technical Guide on the Physical Properties of 4-Chloro-3,5-dinitrobenzamide
An In-depth Technical Guide on the Physical Properties of 4-Chloro-3,5-dinitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-dinitrobenzamide, a chemical compound of interest in various research and development sectors. This document is intended to serve as a core reference for professionals in the fields of chemistry, pharmacology, and materials science.
Core Physical and Chemical Properties
4-Chloro-3,5-dinitrobenzamide is an aromatic compound characterized by the presence of a benzamide functional group substituted with a chlorine atom and two nitro groups. These substitutions significantly influence its chemical reactivity and physical characteristics.
Quantitative Physical Data
The following table summarizes the key quantitative physical properties of 4-Chloro-3,5-dinitrobenzamide that have been reported in the scientific literature and chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClN₃O₅ | PubChem[1] |
| Molecular Weight | 245.58 g/mol | PubChem[1] |
| Melting Point | 186 °C | Guidechem[2] |
| Boiling Point | 319.1 °C at 760 mmHg | Guidechem[2] |
| Density | 1.708 g/cm³ | Guidechem[2] |
| Vapor Pressure | 0.000346 mmHg at 25°C | Guidechem[2] |
| Flash Point | 146.8 °C | Guidechem[2] |
| Refractive Index | 1.661 | Guidechem[2] |
| XLogP3 | 1.8 | PubChem[1] |
| CAS Number | 20731-63-9 | PubChem[1], Guidechem[2] |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of the physical properties of 4-Chloro-3,5-dinitrobenzamide are not extensively detailed in publicly available literature, standard methodologies for organic compounds of similar nature are applicable. The following sections outline generalized, yet detailed, protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of the purity of a crystalline solid.[3] For a compound like 4-Chloro-3,5-dinitrobenzamide, the capillary method is a standard and reliable technique.[4]
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry 4-Chloro-3,5-dinitrobenzamide is finely ground into a powder using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, typically to a height of 2-3 mm.
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Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow.
Boiling Point Determination
Given the high boiling point of 4-Chloro-3,5-dinitrobenzamide, determination at atmospheric pressure may not always be feasible or advisable due to potential decomposition. Aromatic nitro compounds can be unstable at high temperatures.[5] Therefore, distillation under reduced pressure is the preferred method for determining the boiling point of such compounds.
Apparatus:
-
Distillation apparatus with a vacuum adapter
-
Heating mantle
-
Round-bottom flask
-
Thermometer
-
Vacuum pump and pressure gauge
Procedure:
-
Apparatus Assembly: A standard distillation setup is assembled, ensuring all joints are properly sealed for vacuum application.
-
Sample Introduction: A small quantity of 4-Chloro-3,5-dinitrobenzamide is placed in the round-bottom flask.
-
Vacuum Application: The system is evacuated to a specific, stable pressure, which is monitored by the pressure gauge.
-
Heating: The sample is heated gently and evenly using the heating mantle.
-
Boiling Point Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
-
Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation, though this is less accurate than direct measurement if the compound is stable.
Solubility Assessment
The solubility of a compound is a crucial parameter, especially in the context of drug development and formulation. A standard method for determining the solubility of a solid in a solvent is the shake-flask method.[6][7]
Apparatus:
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Analytical balance
-
Vials with screw caps
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Constant temperature shaker bath
-
Filtration device (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of 4-Chloro-3,5-dinitrobenzamide is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]
-
Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.
-
Concentration Analysis: The concentration of 4-Chloro-3,5-dinitrobenzamide in the filtered solution is determined using a suitable analytical technique. A calibration curve prepared with known concentrations of the compound is typically used for quantification.
-
Solubility Determination: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualization of Workflows and Pathways
A thorough review of the available scientific literature and chemical databases did not yield any information regarding specific signaling pathways or complex experimental workflows involving 4-Chloro-3,5-dinitrobenzamide that would necessitate a graphical representation. Research on this compound has primarily focused on its synthesis and basic characterization. Therefore, no Graphviz diagrams are included in this guide. Should such information become available in the future, this section will be updated accordingly.
4-Chloro-3,5-dinitrobenzamide + Nu-
Meisenheimer Complex (Resonance Stabilized)
4-Substituted-3,5-dinitrobenzamide + Cl-